molecular formula C70H106N8O14S B12371960 Antitumor agent-150

Antitumor agent-150

Cat. No.: B12371960
M. Wt: 1315.7 g/mol
InChI Key: HDYFPGZJTHVRGR-YHADFLTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antitumor agent-150 involves the conjugation of ganoderic acid A, a natural triterpenoid, with a polyethylene glycol (PEG) linker and a von Hippel-Lindau (VHL) ligand . The synthetic route typically includes the following steps:

    Activation of Ganoderic Acid A: This involves the activation of the carboxyl group of ganoderic acid A using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    PEGylation: The activated ganoderic acid A is then reacted with a PEG linker to form a stable ester bond.

    Conjugation with VHL Ligand: The final step involves the conjugation of the PEGylated ganoderic acid A with the VHL ligand through a similar coupling reaction.

Industrial Production Methods

Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the coupling reactions under controlled conditions.

    Purification: The crude product is purified using techniques such as column chromatography and recrystallization to obtain high-purity this compound.

    Quality Control: Rigorous quality control measures, including HPLC and mass spectrometry, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Antitumor agent-150 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triterpenoid moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions can take place at the ester and amide linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amides or esters, depending on the specific reaction conditions.

Scientific Research Applications

Antitumor agent-150 has a wide range of scientific research applications:

Mechanism of Action

Antitumor agent-150 exerts its effects by targeting the MDM2 protein for degradation. The mechanism involves the following steps:

Comparison with Similar Compounds

Antitumor agent-150 can be compared with other PROTAC-based compounds and traditional antitumor agents:

Similar Compounds

This compound stands out due to its specific targeting of the MDM2 protein and its potential for reduced side effects compared to traditional chemotherapy agents.

Properties

Molecular Formula

C70H106N8O14S

Molecular Weight

1315.7 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[5-[1-[2-[2-[2-[2-[2-[[(2R,6R)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4,5-dihydrotriazol-4-yl]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C70H106N8O14S/c1-42(51-36-57(84)70(12)60-53(81)37-55-67(8,9)56(83)21-22-68(55,10)59(60)54(82)38-69(51,70)11)33-49(79)34-43(2)63(86)71-23-25-89-27-29-91-31-32-92-30-28-90-26-24-77-39-48(75-76-77)15-13-14-16-58(85)74-62(66(5,6)7)65(88)78-40-50(80)35-52(78)64(87)73-44(3)46-17-19-47(20-18-46)61-45(4)72-41-93-61/h17-20,41-44,48,50-53,55,57,62,80-81,84H,13-16,21-40H2,1-12H3,(H,71,86)(H,73,87)(H,74,85)/t42-,43-,44+,48?,50-,51-,52+,53+,55+,57+,62-,68+,69-,70+/m1/s1

InChI Key

HDYFPGZJTHVRGR-YHADFLTFSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCC4CN(N=N4)CCOCCOCCOCCOCCNC(=O)[C@H](C)CC(=O)C[C@@H](C)[C@H]5C[C@@H]([C@@]6([C@@]5(CC(=O)C7=C6[C@H](C[C@@H]8[C@@]7(CCC(=O)C8(C)C)C)O)C)C)O)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCC4CN(N=N4)CCOCCOCCOCCOCCNC(=O)C(C)CC(=O)CC(C)C5CC(C6(C5(CC(=O)C7=C6C(CC8C7(CCC(=O)C8(C)C)C)O)C)C)O)O

Origin of Product

United States

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